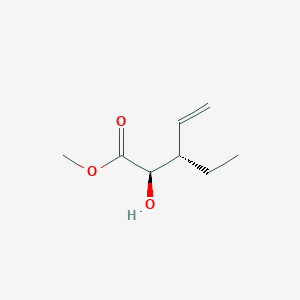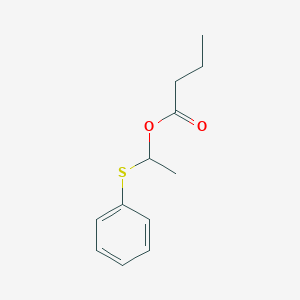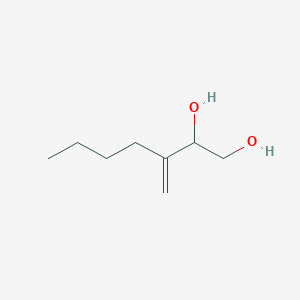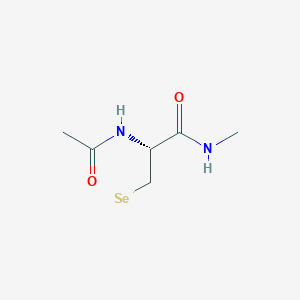
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzoxathiole ring system substituted with hydroxy, imino, and undecyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- typically involves the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea. The reactions with thiourea in ethanol in the presence of hydrochloric acid generally yield the highest amounts of the desired product . The reaction conditions can vary, but common methods include:
Method A: Reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate in glacial acetic acid.
Method B: Reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with thiourea in acetic acid.
Method C: Reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with thiourea in ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group to form amines.
Substitution: The hydroxy and imino groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxathioles, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound has shown potential as an antioxidant, antiviral, antibacterial, and antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- involves its interaction with various molecular targets and pathways. The compound’s hydroxy and imino groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, its benzoxathiole ring system can interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzoxathiol-2-one: Similar in structure but lacks the hydroxy, imino, and undecyl groups.
1,3-Benzoxathiol-2-thione: Contains a thione group instead of a dione group.
1,3-Benzoxathiol-2-amine: Features an amine group instead of an imino group.
Uniqueness
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, imino, and undecyl groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
185418-49-9 |
|---|---|
Formule moléculaire |
C18H25NO4S |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
5-hydroxy-2-imino-6-undecyl-1,3-benzoxathiole-4,7-dione |
InChI |
InChI=1S/C18H25NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13(20)15(22)17-16(14(12)21)23-18(19)24-17/h19-20H,2-11H2,1H3 |
Clé InChI |
FTHHQHGFNQTQPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=C(C(=O)C2=C(C1=O)OC(=N)S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)

![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)

![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)
![{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride](/img/structure/B14248271.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)

![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)


